molecular formula C10H16N2O B148075 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone CAS No. 137232-66-7

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone

Cat. No. B148075
M. Wt: 180.25 g/mol
InChI Key: LTTGQZRCQUXHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, also known as DIMBP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising molecule for various applications.

Mechanism Of Action

The mechanism of action of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.

Biochemical And Physiological Effects

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it may have potential applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.

Synthesis Methods

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone can be synthesized through a variety of methods, including the reaction of 3-isobutyl-2(1H)-pyrazinone with formaldehyde and methylamine. Another method involves the reaction of 3-isobutyl-2(1H)-pyrazinone with dimethyl sulfate and sodium hydroxide. Both methods have been reported to yield high purity 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone.

Scientific Research Applications

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone has been studied extensively for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

CAS RN

137232-66-7

Product Name

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3

InChI Key

LTTGQZRCQUXHHB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=O)N1C)CC(C)C

Canonical SMILES

CC1=CN=C(C(=O)N1C)CC(C)C

Origin of Product

United States

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